molecular formula C12H22N2O3 B1407236 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane CAS No. 1251022-85-1

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Cat. No. B1407236
M. Wt: 242.31 g/mol
InChI Key: CJHYNDMBKUVGJH-UHFFFAOYSA-N
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Description

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane, also known as Boc-ODS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is also known as tert-butyl 6-oxa-1,9-diazaspiro[3.6]decane-1-carboxylate .


Molecular Structure Analysis

The molecular formula of 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane is C12H22N2O3 . Its molecular weight is 242.31 g/mol . The exact structure can be found in the MOL file associated with its MDL Number: MFCD14581228 .

Scientific Research Applications

Synthesis and Drug Discovery

  • Jenkins et al. (2009) developed novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, for drug discovery. These scaffolds were inspired by bioactive natural products and designed for ease of conversion to a lead generation library. The synthesis involved ring-closing metathesis (RCM) as a key step, and the scaffolds were readily prepared on a large scale, demonstrating their potential in synthetic chemistry and drug discovery (Jenkins et al., 2009).

Spiroaminals in Chemical Synthesis

  • Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane. These compounds, due to their novel skeletons and significant biological activities, represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).

Structural Analysis

  • Guerrero-Alvarez et al. (2004) conducted a detailed NMR analysis of various diazaspirodecanes and oxazaspirodecanes, which helped in determining their relative configurations. This analysis is crucial for understanding the structural aspects of these compounds in chemical synthesis (Guerrero-Alvarez et al., 2004).

Synthesis of Novel Derivatives

  • Capriati et al. (2006) developed a stereoselective synthesis of 9,10-epoxy-1,6-dioxa-4,7-diazaspiro[4,5]decanes. This method involved the addition of β-lithiated oxazolinyloxiranes to nitrones and led to the creation of novel spirocyclic derivatives, illustrating the versatility of spiro compounds in organic synthesis (Capriati et al., 2006).

Crystallography and Molecular Arrangements

  • Parvez et al. (2001) explored the crystal structures of certain 1-oxa-4-thiaspiro[4.5]decane derivatives. Their study, under Johnson orthoester Claisen rearrangement conditions, provided insights into the olefin geometry and molecular dimensions, essential for understanding the physical properties of these compounds (Parvez et al., 2001).

properties

IUPAC Name

tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(14)8-13-5-7-16-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHYNDMBKUVGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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